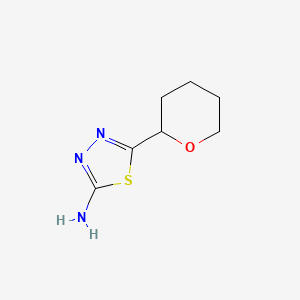
2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide” is a complex organic molecule. It contains a benzylamino group, a thiazole ring, and a cyclopropyl group. The benzylamino group is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .
Chemical Reactions Analysis
The compound, due to the presence of the benzylamino and thiazole groups, could potentially undergo a variety of chemical reactions. These might include reactions with electrophiles, nucleophiles, or radicals, and could involve the formation or breaking of carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and the functional groups present. These properties could include solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Nitric Oxide Synthase Modulation
This compound, along with similar structures, has been studied for its potential role in modulating nitric oxide synthase (NOS). NOS inhibitors have significant implications in the treatment of various diseases, including cancer. A study by Goodyer et al. (2003) highlighted modest inhibitory activity in this class of compounds, with potential for therapeutic applications.
Anticancer Activity
Another key area of research is the investigation of anticancer properties. For example, derivatives similar to the target compound have been synthesized and tested for anticancer activity against leukemia cell lines, as described by Horishny et al. (2021). This research underscores the potential use of these compounds in developing new cancer therapies.
Antibacterial Activities
Compounds structurally related to 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide have also shown promise in antibacterial applications. For instance, Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems with notable activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Antiallergic Compounds
Additionally, there's research indicating the potential use of structurally related compounds as antiallergic agents. As reported by Georgiev et al. (1987), the synthesis of certain derivatives demonstrated potent antiallergic activity, suggesting possible therapeutic applications in allergy treatment.
Antibacterial and Antimicrobial Agents
Further research has identified potential antibacterial and antimicrobial properties in similar compounds. Palkar et al. (2017) synthesized analogs that displayed significant antibacterial activity against common pathogens, highlighting another avenue for therapeutic application.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeChymotrypsin-like elastase family member 1 and Amine oxidase [flavin-containing] B . These enzymes play crucial roles in various biological processes, including protein degradation and neurotransmitter catabolism, respectively.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, genetic factors, such as mutations in target enzymes or related pathways, can also influence the compound’s efficacy .
properties
IUPAC Name |
2-(2-benzylimino-4-oxo-1,3-thiazolidin-5-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(17-11-6-7-11)8-12-14(20)18-15(21-12)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,19)(H,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHZGWQIFETDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NC(=NCC3=CC=CC=C3)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

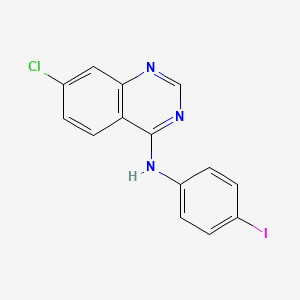
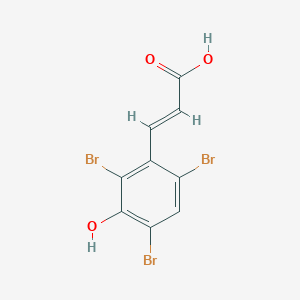
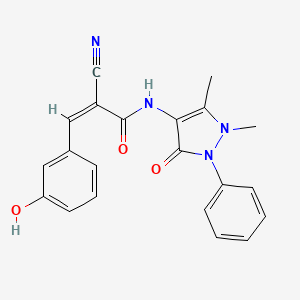
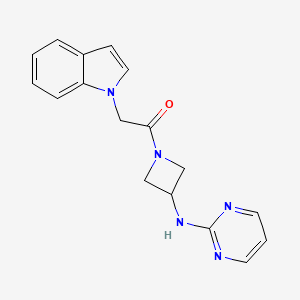
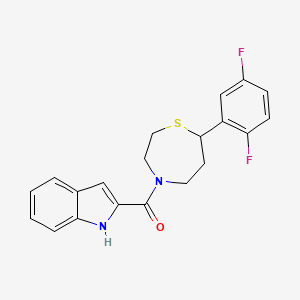
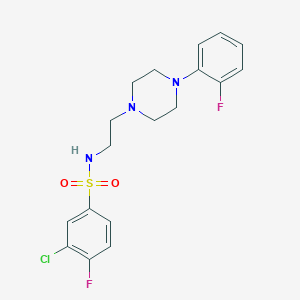
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)


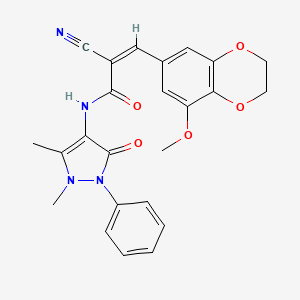


![N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2366107.png)
